molecular formula C6H9N3O B082239 4-Pyrimidinol, 6-amino-2,5-dimethyl- CAS No. 14278-61-6

4-Pyrimidinol, 6-amino-2,5-dimethyl-

Cat. No.: B082239
CAS No.: 14278-61-6
M. Wt: 139.16 g/mol
InChI Key: FTWYAOBHRPLHQG-UHFFFAOYSA-N
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Description

4-Pyrimidinol, 6-amino-2,5-dimethyl- is a heterocyclic organic compound with the molecular formula C6H9N3O. It is characterized by a pyrimidine ring substituted with amino and methyl groups, which contribute to its unique chemical properties and reactivity. This compound is of interest in various fields including medicinal chemistry, organic synthesis, and materials science due to its potential biological activities and versatile chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 4-Pyrimidinol, 6-amino-2,5-dimethyl- typically begins with readily available precursors such as guanidine hydrochloride and ethyl acetoacetate.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under controlled temperatures, often in the range of 50-100°C, and may require catalysts such as acids or bases to facilitate the cyclization and substitution processes.

Industrial Production Methods

In an industrial setting, the production of 4-Pyrimidinol, 6-amino-2,5-dimethyl- may involve:

    Large-scale reactors: To handle the bulk quantities of starting materials.

    Continuous flow processes: To ensure consistent quality and yield.

    Purification steps: Including crystallization and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various amino derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a building block for synthesizing more complex molecules.

    Catalysis: Acts as a ligand in coordination chemistry, aiding in catalytic processes.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in nucleotide synthesis.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents: Explored for its anti-inflammatory and anticancer properties.

Industry

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Similar structure but lacks the hydroxyl group.

    4-Hydroxy-2,6-dimethylpyrimidine: Similar but with different substitution pattern.

Uniqueness

4-Pyrimidinol, 6-amino-2,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups on the pyrimidine ring makes it particularly versatile in various chemical reactions and applications.

This detailed overview provides a comprehensive understanding of 4-Pyrimidinol, 6-amino-2,5-dimethyl-, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-amino-2,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWYAOBHRPLHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162177
Record name 4-Pyrimidinol, 6-amino-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14278-61-6
Record name 4-Pyrimidinol, 6-amino-2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014278616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinol, 6-amino-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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